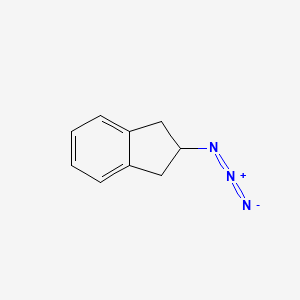

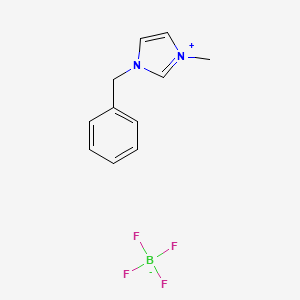

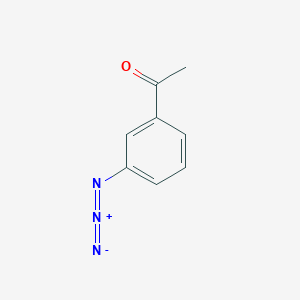

2-azido-2,3-dihydro-1H-indene

Übersicht

Beschreibung

2-Azido-2,3-dihydro-1H-indene is a compound that is likely to be of interest due to its azide functional group and the indene structure. While the specific compound is not directly studied in the provided papers, related compounds and reactions involving azides and indene derivatives are discussed, which can provide insights into the chemistry of 2-azido-2,3-dihydro-1H-indene.

Synthesis Analysis

The synthesis of related azide-containing heterocycles is described in the papers. For instance, a palladium-catalyzed reaction is used to create indeno[1,2-c]azepin-3(2H)-ones, which are compounds that incorporate both indene and unsaturated seven-membered ring lactam skeletons . Although this does not directly describe the synthesis of 2-azido-2,3-dihydro-1H-indene, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of azides is a topic of interest in the papers. For example, the molecular structure and conformation of 2,3-diazido-1,3-butadiene are studied using electron diffraction and IR spectroscopy . This research provides valuable information on the bond angles and distances in azide groups, which could be relevant when considering the molecular structure of 2-azido-2,3-dihydro-1H-indene.

Chemical Reactions Analysis

The reactivity of azide-containing compounds is explored in several studies. The synthesis of polyhydroxylated 2H-azirines from azido sugars demonstrates the transformation of beta-iodo azides into vinyl azides, which upon thermolysis or photolysis yield azirines . Additionally, the direct observation of 2-methylene-2H-azirine through photolysis of azidopropadiene provides insight into the reactivity of unsaturated azides . These studies suggest that 2-azido-2,3-dihydro-1H-indene could potentially undergo similar reactions, leading to interesting heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-azido-2,3-dihydro-1H-indene are not detailed in the papers, the general properties of azides and related heterocycles can be inferred. Azides are known for their high reactivity, particularly in click chemistry and cycloaddition reactions. The presence of the indene moiety could confer aromaticity and stability to the compound, affecting its reactivity and physical properties. The studies on related compounds provide a foundation for predicting the behavior of 2-azido-2,3-dihydro-1H-indene in various chemical contexts .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Vibrational Studies

2,3-Dihydro-1H-indene, a hydrocarbon petrochemical compound, and its derivatives have been studied for their molecular structures and vibrational characteristics. Using density functional theory calculations, the equilibrium geometries and harmonic frequencies of these molecules have been analyzed, revealing non-planar optimized molecular skeletons. This research suggests that derivatives like 1H-indene-1,3(2H)-dione are more reactive and polar than 2,3-dihydro-1H-indene, impacting their potential applications in various chemical and pharmaceutical processes (Prasad et al., 2010).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of 2,3-dihydro-1H-indene derivatives has contributed significantly to the understanding of their potential applications. For instance, studies involving the synthesis of indene derivatives via electrophilic cyclization and the analysis of their NMR spectra have provided insights into their molecular properties and potential uses in organic synthesis and medicinal chemistry (Khan & Wirth, 2009), (Jovanović et al., 2001).

Pharmaceutical Applications

Several studies have explored the use of 2,3-dihydro-1H-indene derivatives in pharmaceutical applications. For example, the synthesis of dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones exhibited promising anti-tumor activity, demonstrating the potential of these compounds in developing new cancer therapies (Girgis, 2009). Additionally, the absolute configuration of (+)-cis-2,3-dihydro-2-[(methylamino)methyl]-1- [4-(trifluoromethyl)phenoxy]-1H-indene hydrochloride, a serotonin uptake inhibitor, has been determined, highlighting the role of 2,3-dihydro-1H-indene derivatives in the development of neurological drugs (Michals & Smith, 1993).

Corrosion Inhibition and Material Science

The anti-corrosive behavior of indanone derivatives on mild steel in hydrochloric acid solution was investigated, showing that these compounds possess good inhibiting properties. This research opens avenues for the application of 2,3-dihydro-1H-indene derivatives in corrosion prevention and materials science (Saady et al., 2018).

Eigenschaften

IUPAC Name |

2-azido-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWHOQSNDVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479856 | |

| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-2,3-dihydro-1H-indene | |

CAS RN |

180260-72-4 | |

| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)

![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)